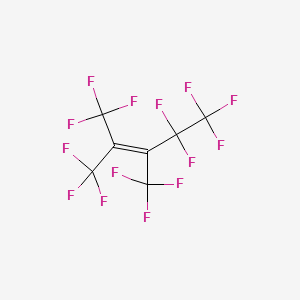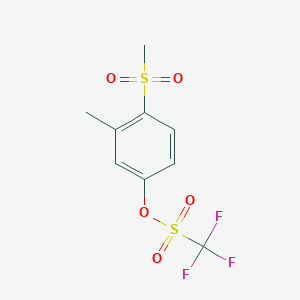![molecular formula C12H33Si3Ti B14609825 Titanium(3+) tris[(trimethylsilyl)methanide] CAS No. 60820-01-1](/img/structure/B14609825.png)
Titanium(3+) tris[(trimethylsilyl)methanide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(3+) tris[(trimethylsilyl)methanide] is a chemical compound that features a titanium ion in the +3 oxidation state coordinated with three tris(trimethylsilyl)methanide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(3+) tris[(trimethylsilyl)methanide] typically involves the reaction of titanium(III) chloride with tris(trimethylsilyl)methyllithium. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line to prevent oxidation. The general reaction can be represented as follows:
TiCl3+3LiC(SiMe3)3→Ti[C(SiMe3)3]3+3LiCl
The reaction is usually performed in a non-polar solvent such as toluene or hexane, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for Titanium(3+) tris[(trimethylsilyl)methanide] are not well-documented, likely due to the specialized nature of the compound and its primary use in research settings. the principles of large-scale synthesis would involve similar reaction conditions with appropriate scaling and purification techniques.
化学反应分析
Types of Reactions
Titanium(3+) tris[(trimethylsilyl)methanide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the tris(trimethylsilyl)methanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(II) species .
科学研究应用
Titanium(3+) tris[(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other titanium complexes and as a catalyst
属性
CAS 编号 |
60820-01-1 |
|---|---|
分子式 |
C12H33Si3Ti |
分子量 |
309.51 g/mol |
IUPAC 名称 |
methanidyl(trimethyl)silane;titanium(3+) |
InChI |
InChI=1S/3C4H11Si.Ti/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1;+3 |
InChI 键 |
CDMRZWYIAHDVKH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)




![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



